molecular formula C21H23N3O4S2 B15023881 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No.: B15023881
M. Wt: 445.6 g/mol
InChI Key: SGIIOALPCFYGIP-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a complex organic compound with a molecular formula of C20H23N3O4S2 This compound is known for its unique structure, which includes a benzothiazole ring, a sulfonyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached through a nucleophilic substitution reaction, where the sulfonyl chloride derivative reacts with 4-methylpiperidine.

    Final Coupling: The final step involves coupling the intermediate with an acetamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
  • N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetamide
  • N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(2-naphthyloxy)acetamide

Uniqueness

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H23N3O4S2

Molecular Weight

445.6 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C21H23N3O4S2/c1-15-10-12-23(13-11-15)30(27,28)17-8-6-16(7-9-17)22-20(25)14-24-18-4-2-3-5-19(18)29-21(24)26/h2-9,15H,10-14H2,1H3,(H,22,25)

InChI Key

SGIIOALPCFYGIP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4SC3=O

Origin of Product

United States

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